molecular formula C16H16N4O2 B7080116 N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide

N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B7080116
M. Wt: 296.32 g/mol
InChI Key: QKFUTYNKSCHVPO-UHFFFAOYSA-N
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Description

N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound that features a pyrazole ring, a cyano group, and a methoxy group

Properties

IUPAC Name

N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-9-11(8-17)15(19-20)18-16(21)13-6-4-10-3-5-12(22-2)7-14(10)13/h3,5,7,9,13H,4,6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFUTYNKSCHVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC(=O)C2CCC3=C2C=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyano group and the methoxy group. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyano-1-methylpyrazol-3-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

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